![molecular formula C16H17N5O2S B2440106 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421499-06-0](/img/structure/B2440106.png)
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications
- Pyrazole derivatives, including our compound, have shown promise as antimycobacterial agents . Researchers investigate their effectiveness against tuberculosis and other mycobacterial infections.
- The pyrazole core is associated with anti-inflammatory effects . Scientists explore whether our compound can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
- Pyrazole-based molecules exhibit anticancer activity . Investigations focus on understanding how our compound interacts with cancer cells, aiming for targeted therapies.
- Pyrazoles are known for their antimicrobial and antibacterial properties . Researchers assess whether our compound can combat bacterial infections or inhibit microbial growth.
- Beyond biological activities, pyrazoles find use as herbicides and fungicides . Scientists explore whether our compound could contribute to environmentally friendly pest control.
- Pyrazole serves as a versatile precursor in organic synthesis . Our compound’s unique structure may enable the creation of novel molecules with diverse applications.
Antimycobacterial Activity
Anti-inflammatory Properties
Anticancer Potential
Antimicrobial and Antibacterial Applications
Herbicide and Fungicide Development
Organic Synthesis Precursor
properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-8-11(2)21(20-10)16-19-12(9-24-16)5-7-18-15(23)13-4-3-6-17-14(13)22/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPRKZACUFEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=CNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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